molecular formula C10H7NO B111033 2H-chromene-3-carbonitrile CAS No. 57543-66-5

2H-chromene-3-carbonitrile

Cat. No. B111033
CAS RN: 57543-66-5
M. Wt: 157.17 g/mol
InChI Key: NQOLOKKZYCSJRL-UHFFFAOYSA-N
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Description

2H-Chromene-3-carbonitrile compounds are a class of organic molecules that have garnered interest due to their diverse range of biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by a chromene core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring, and a nitrile group attached to the third carbon of the chromene structure.

Synthesis Analysis

The synthesis of 2H-chromene-3-carbonitrile derivatives has been achieved through various methods. One approach involves the reaction of 2-hydroxychalcone derivatives with acetonitriles substituted with electron-withdrawing groups, which can proceed under catalyst-free conditions or in the presence of sodium bicarbonate to yield different products . Another method reported the synthesis of 2-amino-4H-chromene-3-carbonitriles through a tandem Michael addition-cyclization reaction, with the use of a cinchona alkaloid-derived thiourea catalyst to achieve enantioselectivity . Additionally, a one-step synthesis in water under reflux conditions using DBU as a catalyst has been described, which is notable for its mild reaction conditions and good yields .

Molecular Structure Analysis

The molecular structures of synthesized 2H-chromene-3-carbonitrile derivatives have been characterized using various spectroscopic techniques. For instance, multicomponent synthesis has led to the formation of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, whose structures were confirmed by IR, XRD, mass, 1H, 13C, and NOESY spectral studies . The crystal structure of a representative 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dye was determined by XRD, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

2H-Chromene-3-carbonitrile derivatives participate in various chemical reactions. Electrocatalytic multicomponent assembling has been used to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing an efficient approach to synthesizing these compounds . The Knoevenagel reaction has been employed to synthesize new derivatives of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile with aromatic and heteroaromatic aldehydes . Furthermore, cyanation using trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride has been utilized to synthesize 2-aryl-2H-chromene-4-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene-3-carbonitrile derivatives have been explored in various studies. The optical properties and solvatochromism of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes were examined, and their first hyperpolarizability was calculated, indicating potential applications in the field of nonlinear optics . The crystal structure of a 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined, revealing the presence of hydrogen bonding and π-π interactions that stabilize the crystal structure .

Scientific Research Applications

Green Synthesis Methods

  • Eco-Friendly Synthesis: A protocol for synthesizing 2-imino-2H-chromene-3-carbonitrile using visible light irradiation in a water–ethanol mixture has been developed, highlighting an eco-friendly and efficient approach (Yadav et al., 2015).

Corrosion Inhibition

  • Inhibitors for Mild Steel: Chromeno-carbonitriles, including derivatives of 2H-chromene-3-carbonitrile, have been identified as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating their industrial application potential (Quadri et al., 2021).

Advanced Material Synthesis

  • Ultrasonication Synthesis: 2-oxo-2H-chromene-3-carbonitriles have been synthesized using dual-frequency ultrasonication, presenting a novel method for producing these compounds with high yield (Kumar et al., 2021).

Chemical Reactivity and Synthesis

  • Synthesis via Trimethylsilyl Cyanide: A method for synthesizing 2-aryl-2H-chromene-4-carbonitriles using trimethylsilyl cyanide shows a unique pathway for producing these compounds, expanding the possibilities in organic synthesis (Ren et al., 2018).

Optical and Electronic Applications

  • Optical Properties of Derivatives: Studies on the optical properties and solvatochromism of new derivatives of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile contribute to the understanding of these compounds in photonics and electronics (Levchenko et al., 2019).

Novel Compound Synthesis

  • Benzopyrano[3,4-a] Quinolizines Synthesis: The role of 2-oxo-2H-chromene-3-carbonitrile in producing benzopyrano[3,4-a] quinolizines reveals its utility in synthesizing complex organic structures (Esmaeili et al., 2017).

Safety And Hazards

2H-chromene-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2H-chromene-3-carbonitrile and its derivatives have been used broadly in materials science and organic synthesis . They not only widely exist in natural products, pharmaceutical agents, and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis . Future research may focus on further exploring the biological properties and potential applications of these compounds .

properties

IUPAC Name

2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOLOKKZYCSJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206170
Record name 2H-1-Benzopyran-3-carbonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromene-3-carbonitrile

CAS RN

57543-66-5
Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-1-Benzopyran-3-carbonitrile
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Record name 2H-Chromene-3-carbonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A microwave vessel was charged with 2-hydroxybenzaldehyde (Aldrich, 3.0 mL, 28.6 mmol), acrylonitrile (9.4 mL, 143 mmol) and 1,4-diazabicyclo[2.2.2]octane (0.80 g, 7.2 mmol), and heated in a microwave Personal Chemistry at 90° C. for 13 hours. Sodium hydroxide (1N, 200 mL) was added and the mixture was extracted twice with ethyl acetate (200 mL), and the combined organic layer washed with brine, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with O-to-20% ethyl acetate in hexane providing the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 4.88 (d, J=1.36 Hz, 2H), 6.90 (d, J=8.14 Hz, 1H), 7.01 (td, J=7.46, 1.01 Hz, 1H), 7.30 (m, 2H), 7.58 (s, 1H). MS (DCI) m/z 175.05 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-chromene-3-carbonitrile

Citations

For This Compound
203
Citations
KS Levchenko, KA Chudov, EV Zinoviev… - Mendeleev …, 2019 - Elsevier
… the 2-oxo-2H-chromene3-carbonitrile ring. The b … 2H-chromene3-carbonitrile derivatives were synthesized by the Knoevenagel reaction of 4-methyl-2-oxo-2H-chromene-3-carbonitrile …
Number of citations: 7 www.sciencedirect.com
M Kurbanova, M Ashfaq, MN Tahir… - Journal of Structural …, 2023 - Springer
… Synthesis of the 2-oxo-6-bromo-2H-chromene-3-carbonitrile (BOCC). A mixture 0.025 mol … -2H-chromene-3-carbonitrile has been synthesized by using trifluoroacetic acid (Scheme 1): …
Number of citations: 8 link.springer.com
KJ Jilariya, VD Chodvadiya, PK Patel… - World Scientific …, 2019 - bibliotekanauki.pl
A highly functionalized heterocyclic library were synthesized, and characterized by common spectroscopic methods. This novel synthetic rout involves nucleophilic substitution reaction …
Number of citations: 5 bibliotekanauki.pl
A Barasara, M Pandya, A Patel, D Purohit - 2017 - nopr.niscpr.res.in
A highly efficient strategy to 3, 4-substituted coumarin containing aniline mustard has been developed. The methodology involves nucleophilic substitution of readily accessible 3-…
Number of citations: 2 nopr.niscpr.res.in
HM El-Shaaer - European Journal of Chemistry, 2013 - eurjchem.com
… ‐2H‐chromene‐3‐carbonitrile (1) with sodium hydroxide and/or DMF‐DMA and cyclocondensation reactions of 4‐[(E)‐2‐(dimethylamino)ethenyl]‐2‐oxo‐2H‐chromene‐3carbonitrile …
Number of citations: 2 www.eurjchem.com
A HF Abd El-Wahab, HM Mohamed… - Letters in Organic …, 2012 - ingentaconnect.com
… Treatment of 9a with Ac2O afforded 7-(4-benzylphthalozin1-ylamino)-2-N-acetylimino-4-(p-methoxyphenyl)-2Hchromene-3-carbonitrile (14). A plausible mechanism for the formation of …
Number of citations: 8 www.ingentaconnect.com
AEM Mekky, SMH Sanad - Synthetic Communications, 2019 - Taylor & Francis
… the corresponding bis(2-imino-2H-chromene-3-carbonitrile) derivative 17 (Scheme 3). The IR … acetate mixture yielding bis(2-oxo-2H-chromene-3-carbonitrile) derivative 18 (Scheme 3). …
Number of citations: 28 www.tandfonline.com
DR Mishra, BS Panda, MA Ahemad, S Nayak… - …, 2022 - Wiley Online Library
… 2H-chromene-3-carbonitrile derivatives 3 a–i to evaluate the scope of this methodology (Scheme 3).With unsubstituted 2H-chromene-3-carbonitrile 3 … of 2H-chromene-3-carbonitrile was …
MN Elinson, AI Ilovaisky, VM Merkulova, PA Belyakov… - Tetrahedron, 2010 - Elsevier
… al. have noted that in alcoholic solution (2-amino-3-cyano-4H-chromen-4-yl)malononitrile (5b, X=CN) could exist in equilibrium with corresponding 2-imino-2H-chromene-3-carbonitrile (…
Number of citations: 114 www.sciencedirect.com
S Nagaraju, K Sathish… - Journal of Heterocyclic …, 2021 - Wiley Online Library
… of 2-imino-2H-chromene-3-carbonitrile (as Michael acceptor) and 3,5-dimethyl-4-nitroisoxazole (as Michael donor). To achieve this, 2-imino-2H-chromene-3-carbonitrile (8) [prepared …
Number of citations: 3 onlinelibrary.wiley.com

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